4-Ethoxy-6-methylbenzene-1,3-diamine
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Overview
Description
The key difference between 6-azauracil and uracil is the substitution of a nitrogen atom for a carbon-hydrogen group at the C6 position of uracil . This compound has garnered significant attention due to its potential therapeutic applications, particularly as an inhibitor of enzymes involved in purine and pyrimidine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-azauracil involves the cyclization of 2-arylhydrazono-2-cyanoacetylcyanamides. This process typically begins with the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization to form the desired 6-azaisocytosine . Another method involves the silylation of 6-azauracils, followed by treatment with appropriate acetals to yield various derivatives .
Industrial Production Methods
Industrial production of 6-azauracil often involves scalable reactions using readily available reactants. The emphasis is placed on efficient and high-yield synthesis methods to meet the demand for this compound in various research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Azauracil undergoes several types of chemical reactions, including:
Substitution Reactions: Reaction with chloroethers to form non-nucleosides.
Cyclization Reactions: Formation of polyheterocyclic nitrogen systems such as pyrazolines, pyrazolones, and phthalazinones.
Silylation Reactions: Silylation followed by treatment with acetals to yield various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 6-azauracil include diazonium salts, cyanoacetylcyanamide, chloroethers, and acetals. Reaction conditions often involve heating, silylation, and cyclization processes .
Major Products Formed
Major products formed from the reactions of 6-azauracil include non-nucleosides, polyheterocyclic nitrogen systems, and various derivatives with potential biological activities .
Scientific Research Applications
6-Azauracil has a wide range of scientific research applications, including:
Mechanism of Action
6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo . Specifically, it competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-uridine monophosphate, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition results in the depletion of guanosine triphosphate and uridine triphosphate levels, thereby diminishing transcription elongation .
Comparison with Similar Compounds
Similar Compounds
6-Azacytosine: Another aza analog of pyrimidine nucleobases, known for its antitumor and antiviral activities.
6-Azathymines: Compounds with similar structures and biological activities.
1,2,4-Triazine-3,5-diones: A class of compounds that includes 6-azauracil and its derivatives.
Uniqueness of 6-Azauracil
6-Azauracil is unique due to its specific substitution at the C6 position, which imparts distinct electronic and structural properties compared to other similar compounds. This unique structure allows it to interact differently with biological targets, making it a valuable compound for various therapeutic applications .
Properties
CAS No. |
141614-04-2 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3 |
InChI Key |
AYAKPRUPZTWPLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
Origin of Product |
United States |
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